molecular formula C8H10N4O2 B15274269 7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15274269
M. Wt: 194.19 g/mol
InChI Key: RDASUJYGYHIOGU-UHFFFAOYSA-N
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Description

7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: shares structural similarities with other triazolopyrimidines, such as:

Uniqueness

  • Biological Activity : The unique substitution pattern of this compound confers distinct biological activities compared to its analogs.
  • Chemical Reactivity : The presence of the methoxy and ethyl groups influences its reactivity and the types of reactions it can undergo, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

7-ethyl-2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-3-5-4-6(13)9-7-10-8(14-2)11-12(5)7/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

RDASUJYGYHIOGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=NC(=NN12)OC

Origin of Product

United States

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